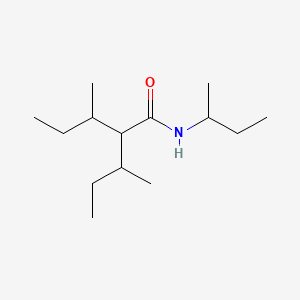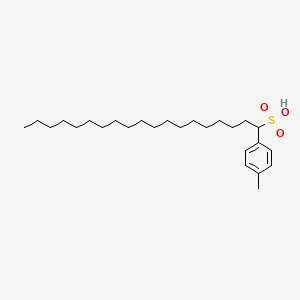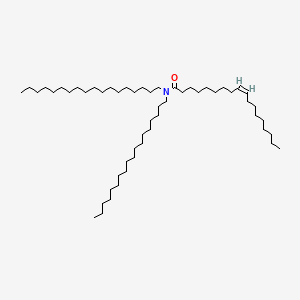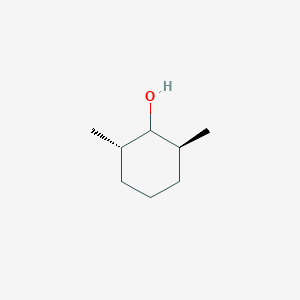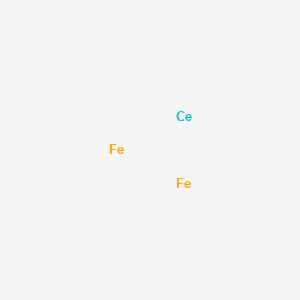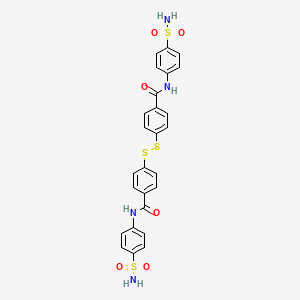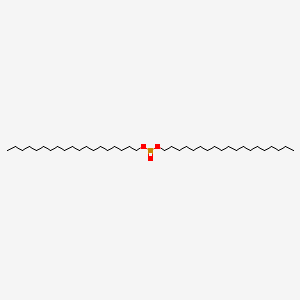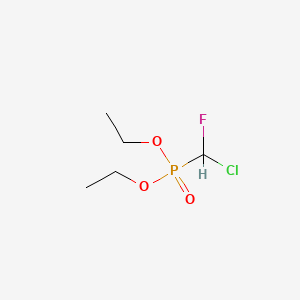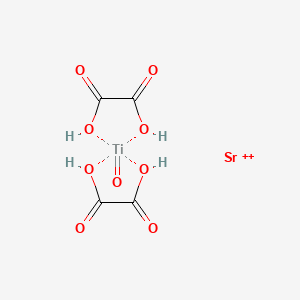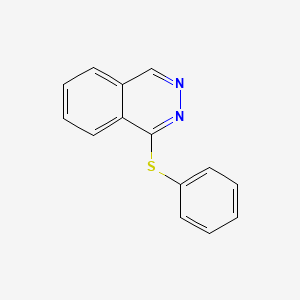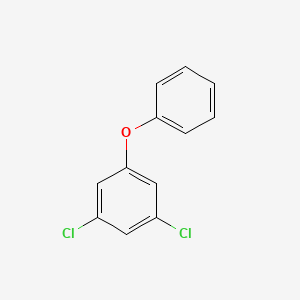
3,5-Dichlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O. It is a type of polychlorinated diphenyl ether, which are compounds known for their stability and resistance to degradation. These compounds have been used in various industrial applications due to their chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichlorodiphenyl ether can be synthesized through several methods. One common method involves the reaction of 3,5-dichlorophenol with phenol in the presence of a base. The reaction typically occurs under reflux conditions with a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The base used can be potassium carbonate or sodium hydroxide. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the phenol attacks the chlorinated aromatic ring, resulting in the formation of the ether bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinones or chlorinated phenols.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted diphenyl ethers with various functional groups.
Scientific Research Applications
3,5-Dichlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichlorodiphenyl ether involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity and leading to changes in cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, disruption of cellular membranes, and interference with signal transduction pathways.
Comparison with Similar Compounds
3,5-Dichlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers, such as:
- 2,4-Dichlorodiphenyl ether
- 2,6-Dichlorodiphenyl ether
- 4,4’-Dichlorodiphenyl ether
These compounds share similar chemical structures but differ in the position and number of chlorine atoms. The unique positioning of chlorine atoms in this compound gives it distinct chemical and physical properties, such as different reactivity and stability profiles.
Properties
CAS No. |
24910-68-7 |
|---|---|
Molecular Formula |
C12H8Cl2O |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
1,3-dichloro-5-phenoxybenzene |
InChI |
InChI=1S/C12H8Cl2O/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H |
InChI Key |
LEKOWSSKXYFERR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


